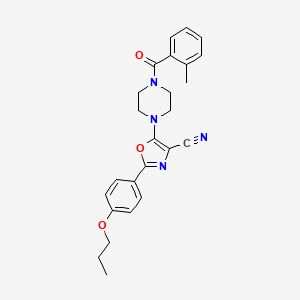

5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 5-(4-(2-Methylbenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile , with CAS number 946377-94-2, is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N4O3 |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 946377-94-2 |

| Structure | Structure |

The biological activity of this compound primarily involves its interaction with various receptors, particularly those associated with the central nervous system (CNS). Preliminary studies suggest that it may act as an antagonist at certain serotonin receptors and potentially modulate dopaminergic pathways. The presence of a piperazine moiety is often linked to CNS activity, which may contribute to its pharmacological profile.

Anticancer Activity

Recent research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vitro studies demonstrated that certain derivatives could reduce cell viability in cancer cells by more than 50% at concentrations as low as 1 µM, highlighting their potential as therapeutic agents against tumors .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on related compounds has shown that modifications in the piperazine and oxazole rings can enhance antibacterial and antifungal activities. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Neuropharmacological Effects

Given its structural features, the compound may also possess neuropharmacological effects. Studies have indicated that similar piperazine-based compounds can act on serotonin (5-HT) and dopamine receptors, potentially influencing mood and anxiety disorders. Compounds with high affinity for the 5-HT(1A) receptor have been noted for their anxiolytic effects in preclinical models .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of oxazole derivatives, This compound was included in a library of compounds screened for activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 16 µg/mL, the compound inhibited bacterial growth effectively, supporting its potential use as an antimicrobial agent .

Analyse Chemischer Reaktionen

Core Oxazole Formation

The oxazole ring is typically synthesized via cyclization reactions. For example:

-

Cyclocondensation of nitriles and aldehydes : Azo-linked aldehydes react with malononitrile under mechanochemical conditions to form 5-amino-pyrazole-4-carbonitrile derivatives .

-

Cyclization of acylated intermediates : Oxazole-4-carbonitriles are formed through reactions involving sulfonyl chlorides and carbonitriles, as seen in the synthesis of 2-aryl-5-(piperazin-1-ylsulfonyl)oxazole-4-carbonitriles .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxazole cyclization | Malononitrile, azo-aldehydes, Fe₃O₄@SiO₂@Tannic acid (mechanochemical) | 75–85% | |

| Sulfonation | Sulfonyl chloride, triethylamine (THF, reflux) | 60–70% |

Piperazine Functionalization

The piperazine moiety is introduced via nucleophilic substitution or coupling reactions:

-

Boc-protection/deprotection : Tert-butyl piperazine-1-carboxylate is coupled with sulfonyl chlorides or acyl chlorides, followed by HCl-mediated deprotection .

-

Acylation : Piperazine reacts with 2-methylbenzoyl chloride under HBTU-mediated coupling to form the 4-(2-methylbenzoyl)piperazine group .

Example Reaction Pathway

-

Coupling :

Piperazine+2 Methylbenzoyl chlorideHBTU DIPEA4 2 Methylbenzoyl piperazine -

Deprotection :

Boc protected intermediateHCl g Free piperazine

Data Table

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Boc protection | Boc anhydride, THF, 65°C | 80% | |

| Acylation | 2-Methylbenzoyl chloride, HBTU | 65% |

Ether Linkage (4-Propoxyphenyl Group)

The 4-propoxyphenyl group is introduced via Williamson ether synthesis:

-

Alkylation : Phenol derivatives react with propyl bromide under basic conditions .

-

Mitsunobu reaction : Used for ether formation in sterically hindered environments, as seen in arylpropanoic acid derivatives .

Reaction Example

4 Hydroxyphenyl precursor+Propyl bromideK CO DMF4 Propoxyphenyl intermediate

Optimized Conditions

| Parameter | Value | Reference |

|---|---|---|

| Base | K₂CO₃ | |

| Solvent | DMF, 80°C | |

| Yield | 70–75% |

Nitrile Group Reactivity

The carbonitrile group at position 4 can undergo:

-

Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions (e.g., with HCl/H₂O or NaOH) .

-

Nucleophilic addition : Reactivity with hydrazines to form amidrazones, as demonstrated in pyrazole syntheses .

Hydrolysis Example

Oxazole 4 carbonitrileHCl H OOxazole 4 carboxylic acid

Stability and Functionalization Challenges

-

Piperazine acylation : Steric hindrance from the 2-methylbenzoyl group may require prolonged reaction times .

-

Nitrile stability : The carbonitrile group is susceptible to hydrolysis under strong acidic/basic conditions, necessitating pH control .

Key Research Findings

Eigenschaften

IUPAC Name |

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-3-16-31-20-10-8-19(9-11-20)23-27-22(17-26)25(32-23)29-14-12-28(13-15-29)24(30)21-7-5-4-6-18(21)2/h4-11H,3,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCYVHRVFNTUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.